molecular formula C15H22O B14839528 1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene

1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene

Katalognummer: B14839528
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: TWSLKFZQCAROOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . This compound is characterized by a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to modulate these targets, leading to changes in cellular functions and physiological responses .

Vergleich Mit ähnlichen Verbindungen

1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior.

Eigenschaften

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

1-tert-butyl-4-cyclopropyloxy-2-ethylbenzene

InChI

InChI=1S/C15H22O/c1-5-11-10-13(16-12-6-7-12)8-9-14(11)15(2,3)4/h8-10,12H,5-7H2,1-4H3

InChI-Schlüssel

TWSLKFZQCAROOM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)OC2CC2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.